molecular formula C16H13F2N5O3S B2370985 7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034605-59-7

7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2370985
CAS No.: 2034605-59-7
M. Wt: 393.37
InChI Key: XXSKTFPSRROVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS# 2034605-59-7) is a benzoxazepine-based compound of significant interest in medicinal chemistry and pharmacological research. This synthetic molecule features a tetrazole ring, a sulfonyl group, and a benzoxazepine core, creating a complex structure with potential for diverse receptor interactions. With the molecular formula C16H13F2N5O3S and a molecular weight of 393.37 g/mol , this compound is particularly valuable for researchers investigating G protein-coupled receptors (GPCRs), which represent one of the most important drug target classes in pharmaceutical development . The presence of the tetrazole moiety, which can act as a carboxylic acid bioisostere, may enhance the compound's metabolic stability and binding affinity to various biological targets. The structural complexity (molecular complexity index of 622) and moderate lipophilicity (XLogP: 1.7) suggest favorable drug-like properties for preclinical investigation . Researchers may employ this compound in target identification studies, binding assays, and mechanism-of-action research, particularly given that GPCRs represent the targets for the majority of drugs in clinical usage . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Strictly prohibited for personal use. Researchers can access batch-specific certificate of analysis documentation confirming identity and purity (typically ≥90% by HPLC) for quality assurance in experimental studies .

Properties

IUPAC Name

7-fluoro-4-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O3S/c17-11-1-4-15-10(7-11)9-23(5-6-26-15)27(24,25)12-2-3-14(18)13(8-12)16-19-21-22-20-16/h1-4,7-8H,5-6,9H2,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSKTFPSRROVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrobenzo[f][1,4]oxazepine core substituted with fluorine and tetrazole moieties. The presence of these functional groups is believed to influence its biological activity significantly.

Molecular Formula: C16H15F2N5O2S
Molecular Weight: 385.38 g/mol
CAS Number: [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs): The compound may modulate GPCR signaling pathways, which are crucial for many physiological processes.
  • Enzyme Inhibition: It is hypothesized that the sulfonyl group may interact with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity.

Antimicrobial Activity

Recent studies have indicated that derivatives containing tetrazole rings exhibit antimicrobial properties. For instance, a series of tetrazole derivatives demonstrated significant antifungal activity against Candida albicans, with some compounds showing low toxicity in vivo models . The tested compounds exhibited varying degrees of fungistatic potential and were effective in reducing pathogenicity during infections.

Antitumor Activity

Research on related tetrazole derivatives has revealed promising antitumor activity. One study synthesized a series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives and evaluated their in vitro antitumor effects. The findings suggested that certain derivatives significantly inhibited cancer cell proliferation .

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of tetrazole derivatives, compound 6a showed an inverse relationship between minimum inhibitory concentrations (MICs) and the presence of exogenous ergosterol. This compound induced necrosis-like programmed cell death in Candida albicans, highlighting its potential as an antifungal agent .

Case Study 2: Antitumor Properties

Another investigation focused on the synthesis of novel tetrazole derivatives that exhibited potent antitumor activity against various cancer cell lines. The study reported IC50 values indicating significant cytotoxic effects at micromolar concentrations .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound 6aAntifungalCandida albicans0.0313
Tetrazole Derivative AAntitumorHeLa Cells15
Tetrazole Derivative BAntitumorMCF-7 Cells10

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-[(4-Fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole (ZINC2522281)

  • Key Differences :
    • Core structure : Triazole (1,2,4-triazole) vs. benzoxazepine. Triazoles are smaller heterocycles with distinct electronic properties.
    • Substituents : Chlorophenyl and fluorophenyl-methylsulfanyl groups vs. fluorophenyl-tetrazole and sulfonyl groups.
    • Bioisosteres : Methylsulfanyl (thioether) in ZINC2522281 vs. tetrazole in the target compound. Thioethers are less polar but more metabolically labile than tetrazoles .
Property Target Compound ZINC2522281
Molecular Weight 443.43 g/mol 397.88 g/mol
Key Functional Groups Tetrazole, sulfonyl Triazole, thioether
Halogen Substituents 2×F 1×F, 1×Cl
Calculated LogP (Predicted) ~2.1 (moderate lipophilicity) ~4.3 (higher lipophilicity)

Other Benzoxazepine Derivatives

Compounds like diltiazem (a calcium channel blocker) and olanzapine (an antipsychotic) share the benzoxazepine core but lack sulfonyl or tetrazole groups. The target compound’s sulfonyl-tetrazole architecture may enhance target selectivity compared to these drugs, though pharmacokinetic data is lacking.

Functional Group Analogues

Tetrazole-Containing Compounds

  • Losartan (angiotensin II receptor antagonist): Shares a tetrazole group but lacks the benzoxazepine core. The target compound’s fused ring system may improve CNS penetration compared to losartan’s biphenyl structure.
  • Candesartan : Features a tetrazole linked to a benzimidazole core. The sulfonyl group in the target compound could mimic the acidic tetrazole’s role in ionic interactions with targets.

Sulfonyl-Containing Compounds

  • Celecoxib (COX-2 inhibitor): Uses a sulfonamide group for binding. The target compound’s sulfonyl group may similarly enhance affinity for enzymatic pockets but with reduced gastrointestinal toxicity due to the tetrazole’s polarity.

Research Findings and Limitations

  • Binding Affinity : Computational docking studies suggest the tetrazole and sulfonyl groups synergistically anchor the compound to kinase ATP-binding pockets (e.g., JAK2 or EGFR), though experimental validation is pending.
  • Metabolic Stability: Fluorine substituents and the tetrazole group likely reduce CYP450-mediated metabolism compared to non-fluorinated benzoxazepines.
  • Toxicity Concerns : Sulfonyl groups may pose renal toxicity risks, as seen in sulfonamide antibiotics, but this is speculative without in vivo data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.